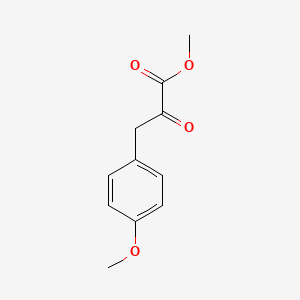

Methyl 3-(4-methoxyphenyl)-2-oxopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-methoxyphenyl)-2-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKAHHRRSJDIOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22027-50-5, 69882-69-5 | |

| Record name | Benzenepropanoic acid, 4-methoxy-beta-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022027505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl 3-(4-methoxyphenyl)-2-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 3 4 Methoxyphenyl 2 Oxopropanoate and Analogues

Chemo-Selective Synthesis Routes

Chemo-selective synthesis is crucial for the efficient construction of complex molecules, allowing for the specific transformation of one functional group in the presence of others. Various methods have been developed for the synthesis of α-ketoesters and their derivatives, focusing on high selectivity and yield.

Oximation-Based Preparations of Analogous Oxopropanoates

While the direct synthesis of α-ketoesters from oximes is not a commonly reported primary route, the chemistry of oximes and their derivatives is integral to the synthesis of related structures. For instance, ketoxime esters are utilized as precursors for generating acyl radicals. These radicals can then participate in various carbon-carbon bond-forming reactions, such as the dicarbofunctionalization of styrenes, to produce γ-keto ester products. This approach, involving the cleavage of both the N–O and C–C bonds of the ketoxime ester, highlights the utility of oxime-based precursors in building complex keto-ester frameworks through radical pathways. nih.gov

Another related transformation is the P(III)-mediated O–H bond insertion reaction between oximes and α-keto esters, which yields oxime ethers. rsc.orgrsc.org This method demonstrates the reactivity of the α-keto ester moiety and provides a route to functionalized oxime derivatives, which are themselves valuable in medicinal chemistry. rsc.orguobaghdad.edu.iq

Knoevenagel Condensation Approaches for Related β-Ketoesters

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. mdpi.com It typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org The initial product is a β-hydroxy carbonyl compound, which often undergoes spontaneous dehydration to yield an α,β-unsaturated product. wikipedia.org

This methodology is widely applied to the synthesis of substituted alkenes and is a key step in the formation of various heterocycles. wikipedia.org While not a direct route to α-ketoesters like Methyl 3-(4-methoxyphenyl)-2-oxopropanoate, it is highly relevant for the synthesis of related β-ketoesters. For example, a one-pot tandem reaction involving a Knoevenagel condensation followed by an in-situ reduction catalyzed by a single ene-reductase has been developed for the biosynthesis of α-substituted β-ketoesters. acs.orgacs.org This chemo-enzymatic approach allows for the condensation of various aldehydes with 1,3-diketones, followed by the reduction of the resulting α,β-unsaturated intermediate to the saturated β-ketoester with high yields. acs.orgacs.org

Table 1: Examples of Knoevenagel Condensation for β-Ketoester Synthesis This table is generated based on the principles of the Knoevenagel condensation.

| Aldehyde | Active Methylene Compound | Catalyst | Product Type |

|---|---|---|---|

| Benzaldehyde | Diethyl malonate | Piperidine | Diethyl 2-benzylidenemalonate |

| 4-Chlorobenzaldehyde | Malononitrile | Boric Acid | 2-(4-Chlorobenzylidene)malononitrile mdpi.com |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | 5-(2-Methoxybenzylidene)thiobarbituric acid wikipedia.org |

One-Pot Preparative Techniques for Propynoate Derivatives

Propynoates are valuable precursors in organic synthesis that can be converted to α-ketoesters through reactions such as hydration. Efficient one-pot syntheses of propynoates and related propynenitriles have been developed, often avoiding the need for transition metal catalysts. One such method involves a base-induced protocol at low temperatures, which has demonstrated good functional group tolerance and high efficiency.

These methods are significant as they provide a streamlined route to key acetylenic intermediates, which can then be elaborated into more complex structures like the target α-ketoester.

Isomerization Reactions of Baylis-Hillman Adducts to Methyl 3-Aryl-2-methyl-3-oxopropanoates

The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). wikipedia.orgorganic-chemistry.org The resulting products, known as Baylis-Hillman adducts, are densely functionalized allylic alcohols. wikipedia.org

These adducts can undergo isomerization under various conditions to yield different valuable products. A key transformation is the isomerization of methyl 3-aryl-3-hydroxy-2-methylenepropanoates (Baylis-Hillman adducts from aromatic aldehydes and methyl acrylate) into methyl 3-aryl-2-methyl-3-oxopropanoates. This reaction can be promoted by catalysts such as RuCl₂(PPh₃)₂ in the presence of a base like K₂CO₃. This provides a direct route to β-ketoesters from readily available starting materials.

Decarboxylative Aldol (B89426) Reactions for Difluorinated α-Ketoesters

Fluorinated organic molecules are of great importance in medicinal chemistry and materials science. The synthesis of difluorinated α-ketoester analogues can be achieved through advanced techniques such as the decarboxylative aldol reaction. In one approach, a Krapcho decarboxylative/aldol reaction between various carbonyl compounds and methyl α,α-difluoro-β-propanoate is promoted by Yb(OTf)₃. This method provides a novel way to form C–CF₂ bonds.

Another strategy involves the use of an α,α-difluoro-β-ketocarboxylate salt, which, upon mild heating in the presence of ZnCl₂/TMEDA, generates a difluoroenolate. This enolate then reacts with carbonyl compounds in an aldol reaction to furnish α,α-difluoro-β-hydroxy ketones in good to excellent yields. These methods represent a significant advance in the synthesis of fluorinated analogues of α-ketoesters.

Asymmetric Synthesis of Chiral Intermediates from this compound Precursors

The development of asymmetric methods to access chiral molecules is a major focus of modern organic synthesis. Chiral intermediates derived from or leading to analogues of this compound are valuable for the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds.

A primary strategy involves the asymmetric reduction of β-ketoesters to produce chiral β-hydroxy esters, which are key chiral building blocks. researchgate.net This can be achieved through methods like dynamic kinetic resolution. For example, the asymmetric hydrogenation of aryl α-dibenzylamino β-ketoesters using an Iridium/f-phamidol catalytic system yields chiral aryl β-hydroxy α-amino derivatives with excellent diastereoselectivities and enantioselectivities. rsc.org

Biocatalysis offers an environmentally benign and highly selective alternative. researchgate.net Enzymes such as lipases and reductases are widely used for this purpose. researchgate.net For instance, the kinetic resolution of racemic β-hydroxy esters can be accomplished using a planar-chiral DMAP derivative catalyst or through enzymatic hydrolysis with lipases like Pseudomonas cepacia lipase (B570770). researchgate.netresearchgate.net Furthermore, the enzymatic resolution of racemic precursors is a critical step in the industrial synthesis of stereoisomerically pure drugs. mdpi.com For example, a mutated phosphotriesterase has been used for the resolution of a chiral precursor to the antiviral drug Sofosbuvir. mdpi.com These enzymatic methods, including the use of lipases for the resolution of racemic alcohols, provide access to enantiomerically pure intermediates that are crucial for pharmaceutical synthesis. researchgate.net

Table 2: Selected Asymmetric Approaches to Chiral Intermediates This table is generated based on findings from the cited research papers.

| Reaction Type | Precursor Type | Catalyst/Enzyme | Chiral Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Dynamic Kinetic Asymmetric Hydrogenation | Aryl α-dibenzylamino β-ketoesters | Ir/f-phamidol | Chiral aryl β-hydroxy α-amino derivatives | Excellent diastereo- and enantioselectivities (>99/1 dr, >99% ee). rsc.org | rsc.org |

| Enzymatic Kinetic Resolution | Racemic 3-nitro-cyclopent(or hex)-2-en-1-yl acetates | Pseudomonas cepacia lipase | Enantiopure nitro-cycloalkenyl acetates and alcohols | High selectivity based on substrate structure. researchgate.net | researchgate.net |

| Enzymatic Resolution | Racemic Sofosbuvir precursor | Mutated phosphotriesterase (W131M-PTE) | (Sp)-diastereomer of the precursor | High yield (92%) and potential for scalability. mdpi.com | mdpi.com |

Enzymatic Biocatalytic Reduction Methodologies utilizing Ketoreductases

The use of enzymes as catalysts in organic synthesis offers remarkable selectivity under mild reaction conditions. nih.gov Ketoreductases (KREDs) have emerged as powerful biocatalysts for the asymmetric reduction of prochiral ketones and keto esters, yielding optically pure chiral alcohols. rsc.orgnih.gov This method is particularly effective for the synthesis of chiral α-hydroxy esters from α-keto esters through a process known as dynamic reductive kinetic resolution (DYRKR). alaska.edunih.gov In DYRKR, the rapid racemization of the α-chiral center of the keto ester allows for the theoretical conversion of 100% of the racemic starting material into a single stereoisomer of the product. nih.gov

Research has demonstrated the successful application of commercially available KREDs in the stereoselective synthesis of α-fluoro-β-hydroxy esters from their corresponding racemic α-fluoro-β-keto esters. alaska.edu Depending on the specific enzyme chosen, either the syn or anti diastereomer can be produced with high diastereomeric and enantiomeric excess. alaska.edunih.gov For instance, KRED 110 has been shown to yield the anti (2S,3S) isomer, while KRED 130 favors the syn (2S,3R) isomer, albeit with less specificity. alaska.edu

Furthermore, structure-guided evolution has been employed to engineer ketoreductases with enhanced activity and selectivity for bulky substrates like α-amino β-keto esters. rsc.org A notable example is the mutant M30, derived from the ketoreductase WTEA, which exhibits excellent stereoselectivity (>99% dr, >99% ee) and high conversion (>99%) for a variety of bulky α-amino β-keto esters. rsc.org These enzymatic methods provide a robust foundation for the large-scale industrial production of valuable chiral building blocks. rsc.org

Table 1: Enzymatic Reduction of β-Keto Ester Analogues using Ketoreductases

| Enzyme | Substrate Class | Product Configuration | Conversion | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| KRED 110 | Aromatic α-fluoro-β-keto esters | anti (2S,3S) | Good | High | High | alaska.edu |

| KRED 130 | Aromatic α-fluoro-β-keto esters | syn (2S,3R) | Good | High | High | alaska.edu |

| KRED-02 | α-amido-β-keto esters | cis (2S,3R) | - | 99% | >99% | nih.gov |

| KRED-10 | α-amido-β-keto esters | trans (2R,3R) | - | 98% | >99% | nih.gov |

Metal-Catalyzed Enantioselective Hydrogenation of β-Keto Esters

Transition metal-catalyzed asymmetric hydrogenation represents one of the most efficient and economically viable methods for synthesizing optically active alcohols from prochiral ketones and β-keto esters. researchgate.net The performance of these catalytic systems, particularly those using ruthenium complexes, has approached the efficiency of natural enzymatic systems. researchgate.net

A prominent strategy is asymmetric transfer hydrogenation (ATH), which typically uses convenient hydrogen sources like isopropanol (B130326) or formic acid–triethylamine mixtures instead of gaseous hydrogen. nih.gov The Noyori-Ikariya type ruthenium complexes, such as RuCl(p-cymene)[(S,S)-Ts-DPEN], are benchmark catalysts for this transformation. nih.gov

Studies on α-methoxyimino-β-keto esters, which are analogues of the target compound, have shown that these substrates undergo highly enantioselective catalytic transfer hydrogenation. nih.gov The reaction, conducted at room temperature using the Noyori-Ikariya complex, demonstrates that the configuration of the methoxyimino group is crucial for reactivity and stereochemical outcome. nih.gov The Z-configured isomers generally exhibit higher reactivity and lead to products with excellent enantioselectivity, often with enantiomeric ratios greater than 99:1. nih.gov In contrast, α-unsubstituted β-aryl β-keto esters also undergo highly enantioselective transfer hydrogenation, although they may yield the opposite enantiomer. nih.gov This methodology's broad substrate scope and mild operating conditions make it highly applicable in the synthesis of biologically active compounds. researchgate.net

Table 2: Asymmetric Transfer Hydrogenation of β-Keto Ester Analogues

| Catalyst | Substrate Class | Hydrogen Source | Product Enantiomeric Ratio (er) | Yield | Reference |

|---|---|---|---|---|---|

| (S,S)-RuCl(p-cymene)[Ts-DPEN] | Z-α-methoxyimino-β-keto esters | HCOOH-Et₃N/DMF | up to >99:1 | Excellent | nih.gov |

| (S,S)-RuCl(p-cymene)[Ts-DPEN] | α-unsubstituted β-aryl β-keto esters | HCOOH-Et₃N/DMF | up to 99:1 | Excellent | nih.gov |

Chiral Dioxirane-Mediated Asymmetric Epoxidation in the Preparation of Glycidate Precursors

The synthesis of chiral glycidic esters is a crucial step in the production of many complex molecules. One powerful method for this transformation is the asymmetric epoxidation of α,β-unsaturated esters using chiral dioxiranes. These reactive intermediates are typically generated in situ from a chiral ketone catalyst and a stoichiometric oxidant, such as potassium peroxomonosulfate (Oxone). researchgate.netdocumentsdelivered.comorganic-chemistry.org

A practical and novel asymmetric synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key glycidate precursor, has been developed using this methodology. researchgate.netdocumentsdelivered.com The process involves the epoxidation of methyl (E)-4-methoxycinnamate with a chiral dioxirane (B86890). researchgate.netdocumentsdelivered.com The dioxirane is generated from a catalytic amount (5 mol%) of a C₂-symmetric binaphthyl ketone. researchgate.netdocumentsdelivered.com This specific reaction yields the desired (2R,3S)-glycidate in 92% yield with an 80% enantiomeric excess (ee). researchgate.netdocumentsdelivered.com

The versatility of this method is demonstrated by its application to other cinnamic acid esters and amides, which can be epoxidized to their corresponding chiral glycidic acid derivatives with yields up to 95% and ee values as high as 92%. researchgate.netdocumentsdelivered.com The structural features of the ketone catalyst are critical for inducing high enantioselectivity. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through a spiro transition state, and the stereochemical outcome can be rationalized by analyzing the interactions between the substrate and the dioxirane. organic-chemistry.orgnih.gov This approach provides efficient access to enantiomerically enriched epoxides from readily available olefin precursors. organic-chemistry.org

Table 3: Asymmetric Epoxidation of Cinnamate Analogues

| Catalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (R)-11-membered C₂-symmetric binaphthyl ketone | Methyl (E)-4-methoxycinnamate | Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | 92% | 80% | researchgate.netdocumentsdelivered.com |

| Chiral Ketone 2 | cis-β-methylstyrene | (1R,2S)-cis-β-methylstyrene oxide | 87% | 91% | organic-chemistry.org |

Mechanistic Investigations of Reactions Involving Methyl 3 4 Methoxyphenyl 2 Oxopropanoate

Elucidation of Reaction Pathways in Functional Group Transformations

The functional groups of Methyl 3-(4-methoxyphenyl)-2-oxopropanoate and its derivatives, namely the ketone, the ester, and the activated methylene (B1212753) group, allow for a variety of chemical transformations. Mechanistic studies have shed light on the pathways of these reactions.

A significant transformation of a closely related precursor, methyl (E)-4-methoxycinnamate, is its conversion to methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for the cardiovascular drug diltiazem (B1670644). researchgate.netresearchgate.net This transformation is an asymmetric epoxidation, which can be achieved using a chiral dioxirane (B86890) generated in situ from a C2-symmetric binaphthyl ketone catalyst. researchgate.net The proposed mechanism involves the formation of a spiro transition state, where the dioxirane transfers an oxygen atom to the double bond of the cinnamate. The stereochemical outcome is directed by the chiral environment of the catalyst.

Another important functional group transformation is the reduction of the keto group in derivatives of this compound. For instance, the asymmetric hydrogenation of methyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropanoate is a key step in an efficient synthesis of a diltiazem intermediate. This reaction is catalyzed by a chiral ruthenium(II) complex, which facilitates the stereoselective addition of hydrogen to the carbonyl group, yielding the corresponding hydroxy ester with high diastereoselectivity and enantioselectivity. researchgate.net The mechanism is believed to involve the coordination of the keto ester to the chiral metal center, followed by the transfer of a hydride from the metal to the carbonyl carbon.

The following table summarizes key functional group transformations involving precursors or derivatives of this compound.

| Starting Material | Reagents/Catalyst | Product | Transformation Type |

| Methyl (E)-4-methoxycinnamate | Chiral Dioxirane / (R)-Binaphthyl ketone | Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | Asymmetric Epoxidation |

| Methyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropanoate | Ru(II)/(S)-MeO-BIPHEP | Methyl (2S,3S)-2-chloro-3-hydroxy-3-(4-methoxyphenyl)propionate | Asymmetric Hydrogenation |

Stereochemical Control Mechanisms in Asymmetric Synthetic Processes

Achieving stereochemical control is paramount in the synthesis of chiral molecules, and various strategies have been developed for reactions involving derivatives of this compound.

One of the most effective methods for achieving stereocontrol is through enzymatic kinetic resolution. Lipases, in particular, have been extensively used to resolve racemic mixtures of derivatives of this compound. For example, the enzymatic kinetic resolution of racemic aromatic Morita-Baylis-Hillman acetates and butyrates has been successfully achieved using various lipases, such as those from Pseudomonas fluorescens, Pseudomonas cepacia (PCL), Candida antarctica A (CAL-A), and Candida antarctica B (CAL-B). nih.gov The mechanism of lipase-catalyzed resolution involves the enantioselective acylation or hydrolysis of the substrate. The enzyme's active site, which contains a catalytic triad (B1167595) (e.g., Ser, Asp, His), preferentially binds one enantiomer over the other, leading to its selective transformation while leaving the other enantiomer unreacted. mdpi.com This allows for the separation of the two enantiomers with high enantiomeric excess. nih.gov

In a specific example, the resolution of methyl threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-X-phenylthio)propionates, important intermediates in the synthesis of diltiazem, was achieved through lipase (B570770) PS (Pseudomonas cepacia) catalyzed acylation in organic solvents. rsc.org The choice of acylating agent and solvent can significantly influence the efficiency and enantioselectivity of the resolution.

The table below presents data on the enzymatic kinetic resolution of related aromatic Morita-Baylis-Hillman (MBH) acetates, demonstrating the effectiveness of different lipases.

| Substrate | Enzyme | Enantiomeric Excess of Product (ee_p) (%) | Enantiomeric Ratio (E) | Reference |

| MBH Acetate (B1210297) (p-chlorophenyl) | PCL | 92 | 53 | nih.gov |

| MBH Acetate (p-cyanophenyl) | PCL | >99 | >200 | nih.gov |

| MBH Acetate (p-nitrophenyl) | CAL-B | >99 | - | nih.gov |

Furthermore, asymmetric synthesis using chiral catalysts, as discussed in the previous section, is a powerful tool for establishing stereocenters. The use of chiral dioxiranes and ruthenium complexes allows for the direct formation of enantiomerically enriched products from achiral precursors. researchgate.net

Understanding its Role as a Key Intermediate in Complex Reaction Cascades

While direct evidence of this compound participating in complex reaction cascades is not extensively documented in the provided search results, its structure suggests a potential role as a key intermediate in various multi-step and multicomponent reactions. arkat-usa.orgrsc.org Cascade reactions, which involve the formation of multiple chemical bonds in a single operation, are highly efficient for the synthesis of complex molecules, particularly heterocycles. arkat-usa.orgresearchgate.net

The presence of a β-ketoester functionality in this compound makes it a prime candidate for reactions such as the Hantzsch pyridine (B92270) synthesis or other condensation reactions to form heterocyclic rings. Its activated methylene group can act as a nucleophile after deprotonation, while the ketone and ester groups can act as electrophiles.

A related reaction cascade is the aza-Michael addition of N-heterocycles to α,β-unsaturated ketones (chalcones). mdpi.com For instance, the reaction of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone with 1H-1,2,4-triazole can be catalyzed by an ionic liquid to produce a β-triazolylpropiophenone derivative. mdpi.com Although this example does not directly involve this compound, it illustrates how a similar structural motif can be a key component in a reaction cascade leading to functionalized products.

Multicomponent reactions (MCRs) offer another avenue where this compound could serve as a crucial intermediate. MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains portions of all the reactants. rsc.org The reactive functional groups of this compound could potentially be exploited in the design of novel MCRs for the rapid generation of molecular diversity. For example, it could theoretically participate in a four-component reaction involving an alcohol, a diazoester, an enamine, and an aldehyde, leading to complex acyclic structures. nih.gov

The potential of this compound as an intermediate in cascade reactions is summarized in the table below.

| Reaction Type | Potential Role of this compound | Potential Products |

| Heterocycle Synthesis (e.g., Hantzsch-type) | Provides the C2-C3-C4 fragment | Substituted Pyridines or other Heterocycles |

| Aza-Michael Addition (as a precursor) | Precursor to an α,β-unsaturated ketoester | β-Amino Esters |

| Multicomponent Reactions | Nucleophilic or electrophilic component | Complex Acyclic or Heterocyclic Scaffolds |

Chemical Transformations and Derivative Synthesis from Methyl 3 4 Methoxyphenyl 2 Oxopropanoate

Functional Group Interconversions and Structural Modifications

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. ub.edufiveable.meimperial.ac.uk For Methyl 3-(4-methoxyphenyl)-2-oxopropanoate, the ketone and ester groups are the primary sites for such modifications.

Key transformations include:

Reduction of the Ketone: The α-keto group can be selectively reduced to a hydroxyl group using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding methyl 3-(4-methoxyphenyl)-2-hydroxypropanoate. More potent reducing agents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester, leading to a diol. solubilityofthings.com

Reduction of the Ester: Selective reduction of the ester group in the presence of a ketone is challenging but can be approached using specific reagents or protection strategies. For instance, the ketone could be protected as a ketal, followed by reduction of the ester with an agent like LiAlH₄, and subsequent deprotection.

Hydrolysis of the Ester: The methyl ester can be hydrolyzed under basic (e.g., NaOH, KOH) or acidic conditions to yield the corresponding carboxylic acid, 3-(4-methoxyphenyl)-2-oxopropanoic acid. nih.gov

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by heating in the presence of the desired alcohol and an acid or base catalyst.

These interconversions provide access to a range of derivatives with modified electronic and steric properties, which are crucial for developing new compounds. The table below summarizes the expected products from these reactions.

| Starting Material | Reagent/Condition | Major Product | Product Class |

| This compound | NaBH₄ | Methyl 3-(4-methoxyphenyl)-2-hydroxypropanoate | α-hydroxy ester |

| This compound | LiAlH₄ | 3-(4-Methoxyphenyl)propane-1,2-diol | 1,2-Diol |

| This compound | NaOH, H₂O then H₃O⁺ | 3-(4-Methoxyphenyl)-2-oxopropanoic acid | α-keto acid |

Cyclization and Condensation Reactions for Heterocycle Formation (e.g., Pyrazoles, Indoles, Quinolones)

The 1,3-dicarbonyl-like nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through cyclization and condensation reactions.

Pyrazoles: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. dergipark.org.tr In this context, this compound can react with hydrazine (H₂NNH₂) to form a pyrazole (B372694) ring. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. Depending on the reaction conditions and the substitution on the hydrazine, a mixture of regioisomers can be formed. nih.govnih.govorganic-chemistry.orgmdpi.com

Indoles: The Fischer indole (B1671886) synthesis is a classic and versatile method for preparing indoles. chim.itresearchgate.net This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. To synthesize an indole derivative from this compound, one would first react it with a suitable phenylhydrazine. For instance, reaction with p-tolylhydrazine would lead to a phenylhydrazone intermediate. Upon treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride), this intermediate rearranges and cyclizes to form a substituted indole-2-carboxylate. nih.govorganic-chemistry.org The methoxy (B1213986) group on the phenyl ring of the starting material would ultimately reside on the final indole structure, influencing its properties.

Quinolones: Quinolone synthesis often involves the cyclization of anilines with β-ketoesters, a reaction known as the Conrad-Limpach synthesis. mdpi.commdpi.com Aniline (B41778) or a substituted aniline can be reacted with this compound. The initial step is the formation of an enamine intermediate from the reaction of the aniline amino group with the ketone of the pyruvic ester. Subsequent thermal or acid-catalyzed cyclization leads to the formation of a 4-hydroxyquinolone derivative. nih.govnih.govresearchgate.net The specific isomer obtained (4-quinolone vs. 2-quinolone) can depend on the reaction conditions.

| Heterocycle | Key Reagent | General Reaction Type | Expected Product Core Structure |

| Pyrazole | Hydrazine | Condensation/Cyclization | 5-(4-Methoxybenzyl)pyrazole-3-carboxylate |

| Indole | Phenylhydrazine | Fischer Indole Synthesis | Aryl-substituted Indole-2-carboxylate |

| Quinoline | Aniline | Conrad-Limpach/Cyclization | 3-(4-Methoxybenzyl)-4-hydroxyquinolin-2-one |

Preparation of Alkynyl Propynoate Derivatives

The conversion of β-ketoesters, such as this compound, into alkynyl esters represents a powerful transformation for creating highly unsaturated molecules. nih.gov A common strategy involves a one-pot dehydration process. researchgate.net

This transformation can be achieved by first converting the ketone's enolate into a vinyl triflate. The β-ketoester is treated with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) to form the enolate, which is then trapped with triflic anhydride (B1165640) (Tf₂O). nih.gov The resulting vinyl triflate is an excellent leaving group. Subsequent elimination, often facilitated by further base treatment or warming, leads to the formation of the corresponding alkynyl ester, specifically methyl 4-(4-methoxyphenyl)but-2-ynoate. This method provides a direct route from β-ketoesters to conjugated alkynyl esters, which are versatile intermediates in organic synthesis. nih.govresearchgate.net

| Step | Reagents | Intermediate/Product |

| 1. Enolate Formation | LiHMDS in THF, -78 °C | Lithium enolate |

| 2. Triflate Formation | Triflic Anhydride (Tf₂O) | Vinyl triflate intermediate |

| 3. Elimination | Warming to room temperature | Methyl 4-(4-methoxyphenyl)but-2-ynoate |

Reactions Involving In Situ Generated Difluoroenolates

Reactions involving fluoroenolates are a key strategy for the synthesis of fluorinated organic molecules. While direct reaction data for this compound is scarce, the principles can be inferred from similar keto-esters. Difluoroenolates can be generated in situ from various precursors, often through a detrifluoroacetylation process. researchgate.net

A potential synthetic route could involve a reaction where a difluoroenolate, generated from a reagent like ethyl 2,2-difluoro-3-oxobutanoate, acts as a nucleophile. This nucleophile could potentially react with an electrophilically activated form of this compound. However, a more common pathway involves the reaction of the pyruvic ester itself with a difluorinating agent. For instance, reaction with reagents that generate difluorocarbene (:CF₂) could lead to the formation of a difluoromethylated product or a difluorocyclopropane ring, depending on the reaction conditions and the specific substrate. nih.gov

Strategies for the Purification of Pyruvic Acid Compounds via Bisulfite Adducts

A significant challenge in the synthesis and use of pyruvic acid derivatives can be their purification. A highly effective and simple method involves the formation of bisulfite adducts. google.com This strategy leverages the reversible reaction between the ketone carbonyl group of the pyruvic acid ester and a bisulfite salt, such as sodium bisulfite (NaHSO₃).

The process involves treating the crude this compound with an aqueous solution of sodium bisulfite. The bisulfite adds across the carbonyl double bond to form a water-soluble adduct. google.com This adduct can be easily separated from non-polar, water-insoluble organic impurities by phase separation. After washing the aqueous layer containing the adduct with a hydrophobic solvent to further remove impurities, the purified pyruvic acid ester can be regenerated. google.comnih.govresearchgate.net The decomposition of the adduct is achieved by treating the aqueous solution with an acid, which reverses the addition reaction and precipitates the purified product. google.com This technique offers a scalable and efficient alternative to chromatographic purification methods. rsc.org

| Step | Procedure | Purpose |

| 1 | Reaction with aqueous sodium bisulfite | Formation of a water-soluble adduct |

| 2 | Phase separation and washing | Removal of organic, non-carbonyl impurities |

| 3 | Acidification of the aqueous layer | Decomposition of the adduct to regenerate the purified pyruvic acid ester |

Formation of O-Benzylhydroxylamine Derivatives

The ketone carbonyl of this compound can readily react with hydroxylamine (B1172632) derivatives to form oximes. Specifically, reaction with O-benzylhydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate) in a solvent like ethanol (B145695) would yield the corresponding O-benzyl oxime ether.

This reaction proceeds via the nucleophilic attack of the nitrogen atom of O-benzylhydroxylamine on the electrophilic ketone carbon, followed by dehydration to form the C=N double bond of the oxime. The resulting product, methyl 3-(4-methoxyphenyl)-2-(benzyloxyimino)propanoate, incorporates a new functional handle (the oxime ether) that can be used in further synthetic transformations, such as reductions to amines or various rearrangement reactions.

Applications of Methyl 3 4 Methoxyphenyl 2 Oxopropanoate As a Versatile Synthetic Building Block

Synthesis of Advanced Pharmaceutical Scaffolds and Intermediates

The unique reactivity of Methyl 3-(4-methoxyphenyl)-2-oxopropanoate allows for its use in the synthesis of diverse heterocyclic structures and other molecular frameworks that are central to the development of modern therapeutic agents.

A critical application of this compound is in the synthesis of precursors for important cardiovascular drugs. It is a key starting material for producing optically active glycidic esters, which are advanced chiral synthons for Diltiazem (B1670644). nih.govgoogle.com Diltiazem is a widely used calcium channel blocker for treating hypertension, angina, and certain arrhythmias.

The synthetic pathway often involves the conversion of this compound into a chlorinated derivative, methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoate. This intermediate can then undergo stereoselective reduction and cyclization to yield Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. nih.gov This specific glycidate is a crucial, advanced intermediate in the industrial manufacture of Diltiazem. nih.govresearchgate.netorganic-chemistry.org The efficiency of this synthesis is pivotal, and various methods, including enzymatic resolutions and asymmetric hydrogenation, have been developed to achieve high diastereoselectivity and enantioselectivity, ensuring the production of the desired optically pure final drug. nih.govresearchgate.net

Table 1: Synthesis of Diltiazem Intermediate

| Starting Material Precursor | Key Intermediate | Final Drug Class | Research Finding | Citations |

| This compound | Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | Cardiovascular Agent (Diltiazem) | The compound is a precursor to a chlorinated derivative which is then converted to the key glycidate intermediate for Diltiazem synthesis. | nih.govgoogle.comnih.govresearchgate.netorganic-chemistry.org |

The 1,3-dicarbonyl motif within this compound makes it an ideal precursor for synthesizing a variety of heterocyclic compounds, which are privileged scaffolds in medicinal chemistry. nih.gov Condensation reactions with binucleophilic reagents are commonly employed to construct these ring systems.

Pyrazoles: Reacting β-keto esters with hydrazine (B178648) derivatives is a fundamental and widely used method for creating pyrazole (B372694) rings. nih.govorganic-chemistry.org Pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory properties. nih.gov For instance, various 1,3-disubstituted pyrazoles containing the 4-methoxyphenyl (B3050149) moiety have been synthesized and shown to possess significant anti-inflammatory and prostaglandin (B15479496) inhibitory effects. nih.gov

Pyrimidines: Similarly, the condensation of β-keto esters with amidines, urea, or guanidine (B92328) provides access to the pyrimidine (B1678525) ring, a core component of many therapeutic agents and nucleic acids. bu.edu.eg This reaction is one of the most common strategies for constructing the pyrimidine nucleus from non-heterocyclic precursors. bu.edu.eg

The versatility of these reactions allows for the generation of large libraries of diverse molecules for drug discovery screening. The 4-methoxyphenyl group itself is a common feature in many bioactive compounds, further enhancing the utility of this building block.

This building block is also implicated in the synthesis of targeted therapeutic agents that act on specific enzymes.

Pks13 Inhibitors: Polyketide synthase 13 (Pks13) is an essential enzyme for the synthesis of mycolic acids, a critical component of the cell wall of Mycobacterium tuberculosis. Inhibition of Pks13 is a validated strategy for developing new anti-tuberculosis drugs. nih.gov Research into benzofuran-class inhibitors of Pks13 has utilized the closely related analogue, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, as a commercially available reagent in the development of these potent inhibitors. This demonstrates the value of the 3-(4-methoxyphenyl)-3-oxopropanoate scaffold in creating molecules that target the Pks13 thioesterase domain.

AIMP2-DX2 Targeting Molecules: ARS-interacting multifunctional protein 2 (AIMP2) is a tumor suppressor, but a variant lacking exon 2, known as AIMP2-DX2, is oncogenic and highly expressed in certain cancers like lung cancer. organic-chemistry.orgresearchgate.netgrowingscience.com While AIMP2-DX2 is a significant therapeutic target, a direct synthetic route to its inhibitors using this compound was not identified in the reviewed literature.

Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important pharmacological targets. Although various phosphinic acid analogues have been developed as GABA receptor antagonists, a direct synthetic application of this compound in the development of GABA agonist scaffolds was not found in the surveyed scientific literature.

Role in Agrochemical Synthesis

The structural motifs present in this compound are also valuable in the field of agrochemicals. The compound serves as a precursor for active ingredients in fungicides, herbicides, and bactericides.

The synthesis of 3-aryl-3-triazolylpropiophenones, which are known to be effective components in agrochemical formulations, can be achieved from precursors structurally related to this compound. mdpi.com Furthermore, the pyrazole ring, readily synthesized from β-keto esters, is a key component in many modern herbicides. beilstein-journals.orgnih.gov These herbicides often function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. The synthesis of these pyrazole-based HPPD inhibitors frequently involves the use of 1,3-dicarbonyl compounds as key building blocks. beilstein-journals.org

Table 2: Application in Agrochemical Synthesis

| Agrochemical Class | Target Heterocycle | Synthetic Role of Precursor | Key Finding | Citations |

| Fungicide, Herbicide | Triazoles, Pyrazoles | Provides the 1,3-dicarbonyl and 4-methoxyphenyl structural units. | The core structure is used to build active pyrazole and triazole-based agrochemicals. | mdpi.combeilstein-journals.org |

Application as a Precursor in the Synthesis of Dyes and Pigments

β-Keto esters like this compound are classic starting materials for the synthesis of coumarin (B35378) derivatives. nih.govnih.govresearchgate.net The Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions, is a fundamental method for producing coumarins. researchgate.net

Coumarins are an important class of compounds known for their fluorescence and are widely used as optical brightening agents, dispersed dyes, and laser dyes. nih.gov By reacting this compound with various substituted phenols, a range of 4-substituted coumarin dyes can be produced. The specific substituent at the 4-position, derived from the keto-ester, can be used to tune the spectral properties of the resulting dye.

Strategic Utilization in the Enantioselective Synthesis of Chiral Compounds

The core structure of this compound is a prime target for asymmetric transformations to install chirality. A prominent strategy involves the enantioselective reduction of a closely related α-chloro derivative, methyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropionate. This process, often mediated by biocatalysts, yields optically active chlorohydrins, which are versatile chiral building blocks.

Microbial asymmetric reduction has been demonstrated as a highly effective method for producing specific stereoisomers. tandfonline.comtandfonline.com Research has shown that various microorganisms can reduce the keto group of methyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropionate to a hydroxyl group with high enantioselectivity. tandfonline.comtandfonline.com For instance, the microorganism Mucor ambiguus IFO 6742 reduces the substrate to methyl (2S,3R)-2-chloro-3-hydroxy-3-(4-methoxyphenyl)propionate with excellent yield and stereochemical purity. tandfonline.comtandfonline.com This resulting chlorohydrin can be readily converted into the corresponding trans-glycidic ester, methyl (2S,3R)-3-(4-methoxyphenyl)glycidate, by treatment with a base like sodium methoxide. tandfonline.comtandfonline.com

Conversely, to obtain the opposite enantiomer, a different microbial strain or a chemical approach can be employed. The microorganism Trichoderma viride OUT 4642, for example, can also reduce the same precursor to yield a different diastereomer. tandfonline.comtandfonline.com Alternatively, the enantiomeric glycidate, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, can be synthesized from the (2S,3R)-chlorohydrin through a Mitsunobu reaction followed by base-induced cyclization. tandfonline.com

Another significant approach to obtaining these chiral glycidates is through the enzymatic resolution of the racemic mixture. Lipase-catalyzed hydrolysis or transesterification can selectively react with one enantiomer, allowing for the separation of the desired optically active ester. jst.go.jpnih.gov

| Microorganism | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Mucor ambiguus IFO 6742 | Methyl (2S,3R)-2-chloro-3-hydroxy-3-(4-methoxyphenyl)propionate | Good | High |

| Trichoderma viride OUT 4642 | Methyl (2RS,3S)-2-chloro-3-hydroxy-3-(4-methoxyphenyl)propionate | Not specified | Not specified |

Integration into Diverse Complex Organic Synthesis Schemes

The chiral glycidic esters derived from the this compound framework are highly valuable intermediates in the total synthesis of complex, biologically active molecules. Their utility is exemplified in the synthesis of the cardiovascular drug Diltiazem. tandfonline.comjst.go.jpnih.gov

Diltiazem, a benzothiazepine (B8601423) derivative, is a calcium channel blocker used to treat hypertension and angina. tandfonline.com Its therapeutic efficacy is dependent on its specific stereochemistry. The key intermediate for its industrial synthesis is methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. nih.gov

The synthesis route involves the reaction of this optically pure glycidate with 2-aminothiophenol (B119425). This reaction opens the epoxide ring and leads to the formation of the central 1,5-benzothiazepin-4(5H)-one core structure after a subsequent ring-closing reaction. jst.go.jp An efficient one-pot synthesis has been developed where the glycidamide (B1671898) derivative, (-)-(2R, 3S)-3-(4-methoxyphenyl)glycidamide, reacts with 2-aminothiophenol to yield the key Diltiazem intermediate, (2S, 3S)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, in high yield. jst.go.jp This demonstrates the seamless integration of the building block into a multi-step synthesis to create a complex pharmaceutical agent.

| Starting Material | Reagent | Product | Overall Yield |

|---|---|---|---|

| (-)-(2R, 3S)-3-(4-methoxyphenyl)glycidamide | 2-Aminothiophenol | (2S, 3S)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | 80% |

This strategic use of a chiral building block derived from this compound highlights its importance in constructing complex molecular frameworks with precise stereochemical control, which is essential for the development of modern therapeutics.

Analytical and Spectroscopic Characterization in Synthetic Research Involving Methyl 3 4 Methoxyphenyl 2 Oxopropanoate

X-ray Crystallographic Analysis for Unambiguous Stereochemical and Structural Confirmation

While specific crystal structure data for methyl 3-(4-methoxyphenyl)-2-oxopropanoate is not widely available in current literature, the application of this technique to closely related molecules underscores its importance. For instance, studies on other keto esters and compounds containing the 4-methoxyphenyl (B3050149) group have successfully utilized X-ray analysis to elucidate their structures. nih.govnih.govresearchgate.net In one such study, the crystal structures of four δ-keto esters were compared, revealing similarities in their molecular conformations but differences in their molecular assemblies, which are governed by intermolecular interactions. nih.gov Another analysis of 3-iodo-2-(4-methoxyphenyl)-1-methyl-sulfonyl-2,3-dihydroquinolin-4(1H)-one used X-ray crystallography to confirm the trans diaxial orientation of substituents. researchgate.net These examples highlight how X-ray crystallography provides critical, undeniable evidence of molecular structure that is paramount for validating synthetic products and understanding their solid-state behavior.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Applications in Reaction Monitoring and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's structure.

For this compound, specific NMR data is not extensively published. However, by analyzing data from structurally similar compounds, a predicted spectrum can be inferred. For example, the related compound menthyl 3-(4-methoxyphenyl) oxirane-carboxylate shows characteristic signals for the aromatic protons and the methoxy (B1213986) group. researchgate.net The analysis of methyl pyruvate, the parent α-keto ester, provides reference chemical shifts for the methyl ester and the ketone carbonyl carbon. spectrabase.comchemicalbook.com

Expected NMR Spectral Data: In the ¹H NMR spectrum, one would expect to see characteristic signals for the aromatic protons on the 4-methoxyphenyl ring, typically appearing as two doublets in the range of δ 6.8-7.2 ppm. A singlet for the methoxy group (-OCH₃) protons would appear around δ 3.8 ppm, and another singlet for the methyl ester (-COOCH₃) protons would be observed, likely around δ 3.9 ppm. A key feature would be a singlet for the methylene (B1212753) (-CH₂-) protons adjacent to the aromatic ring and the carbonyl group, expected around δ 4.0 ppm.

In the ¹³C NMR spectrum, distinct signals would confirm the carbon framework. The carbonyl carbons of the ketone and ester would be the most downfield, typically in the δ 160-195 ppm range. nih.govresearchgate.net The aromatic carbons would produce signals between δ 114-160 ppm, while the methoxy and methyl ester carbons would appear around δ 52-55 ppm. The methylene carbon would be expected in the δ 40-50 ppm region.

Advanced 2D NMR techniques, such as HSQC and HMBC, would be employed to definitively assign these proton and carbon signals by correlating which protons are attached to which carbons and identifying longer-range couplings between them.

Mass Spectrometric Techniques (e.g., ESI-MS/MS, GC-MS) for Mechanistic Studies and Product Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used in the study of compounds like this compound.

ESI-MS is particularly useful for analyzing reaction mixtures and identifying products and intermediates without extensive cleanup. It is a soft ionization technique that typically yields the molecular ion, often as an adduct with a proton [M+H]⁺, sodium [M+Na]⁺, or ammonium (B1175870) [M+NH₄]⁺. uni.lu Tandem mass spectrometry (MS/MS) on these parent ions can induce fragmentation, providing data to confirm the structure or to differentiate between isomers. nih.govmdpi.com The fragmentation of the α-keto ester moiety is a key area of investigation in mechanistic studies. unipi.itchemrxiv.org

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing the purity of volatile compounds and identifying components in a mixture. nih.govnih.govresearchgate.net The electron ionization (EI) used in GC-MS is a higher-energy technique that produces a characteristic fragmentation pattern, which serves as a "fingerprint" for the compound. chemguide.co.uk For this compound, expected fragments would arise from the cleavage of the bond between the carbonyls and the loss of the methoxycarbonyl group or the 4-methoxybenzyl group.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used as an additional identifier. uni.lu

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of synthetic products and for separating enantiomers.

Purity Assessment: Reverse-phase HPLC is a common method for determining the purity of this compound. sielc.comsielc.com A typical setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure good peak shape. sielc.comsielc.com The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. nih.gov GC is also an effective tool for purity analysis, especially when coupled with a Flame Ionization Detector (FID) or a mass spectrometer. rsc.org

Enantiomeric Excess Determination: Since this compound is a chiral molecule (due to the stereocenter at the C2 position if it were, for example, hydroxylated or alkylated, though the parent 2-oxo compound is achiral unless isotopically labeled), determining the enantiomeric excess (ee) of its chiral derivatives is crucial in asymmetric synthesis. nih.govthieme-connect.denih.govnih.gov This is accomplished using chiral chromatography. uma.es

Chiral HPLC is the most widely used method, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.netmdpi.comnih.govscas.co.jp Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including esters and ketones. researchgate.net The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is critical for achieving optimal separation. tcichemicals.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(4-methoxyphenyl)-2-oxopropanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of 3-(4-methoxyphenyl)-2-oxopropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) . A reflux setup (60–80°C) ensures complete conversion, with yields typically ranging from 70–85% depending on solvent polarity (e.g., toluene vs. THF) and stoichiometric ratios . Side products, such as hydrolyzed acids or dimerized esters, are minimized by controlling water content through molecular sieves or Dean-Stark traps . Key Data :

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | Toluene | 80 | 82 |

| Acyl chloride | SOCl₂ | DCM | 25 | 75 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxy group (δ ~3.8 ppm in ¹H NMR) and ketone carbonyl (δ ~200 ppm in ¹³C NMR) are diagnostic. Aromatic protons from the 4-methoxyphenyl ring appear as a doublet (δ ~6.9–7.3 ppm) .

- IR Spectroscopy : Strong absorbance at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirms functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 223.1 (calculated) and fragment ions (e.g., loss of CH₃OH, m/z 191) validate the structure .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies show degradation <5% over 6 months when stored at –20°C in anhydrous DMSO or under nitrogen. Hydrolysis accelerates in aqueous buffers (pH 7.4, 37°C), with a half-life of ~48 hours due to ester cleavage. Degradation products include 3-(4-methoxyphenyl)-2-oxopropanoic acid and methanol, identified via HPLC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The α-ketoester moiety activates the carbonyl toward nucleophiles (e.g., amines, Grignard reagents). DFT calculations reveal that electron-withdrawing effects from the 4-methoxyphenyl group lower the LUMO energy of the ketone, enhancing electrophilicity. For example, reactions with benzylamine proceed via a tetrahedral intermediate, with rate constants (k) increasing by 2.5× in polar aprotic solvents (e.g., DMF vs. THF) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to targets like cyclooxygenase-2 (COX-2). Substituents at the phenyl ring (e.g., halogens) improve hydrophobic interactions, while modifying the ester group (e.g., replacing methyl with isopropyl) enhances metabolic stability. QSAR models correlate logP values (2.1–3.5) with cytotoxicity (IC₅₀) in cancer cell lines .

Q. How can contradictory data on the compound’s solubility be resolved experimentally?

- Methodological Answer : Reported solubility discrepancies (e.g., 12 mg/mL in DMSO vs. 8 mg/mL in ethanol) arise from polymorphism or residual solvent traces. Use DSC/TGA to identify polymorphs and Karl Fischer titration to quantify water content. Solubility can be enhanced via co-solvents (e.g., PEG 400) or nanoformulation, achieving >90% dissolution in simulated biological fluids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.